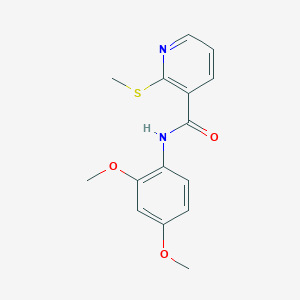
N-(2,4-dimethoxyphenyl)-2-(methylthio)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(methylthio)nicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a nicotinamide core substituted with a 2,4-dimethoxyphenyl group and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(methylthio)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 2-chloronicotinoyl chloride.
Reaction: The 2,4-dimethoxyaniline is reacted with 2-chloronicotinoyl chloride in the presence of a base such as triethylamine to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and time.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-2-(methylthio)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-(methylthio)benzamide: Similar structure but with a benzamide core.
N-(2,4-dimethoxyphenyl)-2-(methylthio)pyridine: Similar structure but with a pyridine core.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-(methylthio)nicotinamide is unique due to its specific substitution pattern and the presence of both a nicotinamide core and a methylthio group, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-19-10-6-7-12(13(9-10)20-2)17-14(18)11-5-4-8-16-15(11)21-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADNIXHWLHNJNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)SC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-1-[4-(pyrimidin-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B2392957.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2392961.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2392962.png)

![Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2392965.png)


![3,5-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2392971.png)

![2-Chloro-1-(3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)ethanone](/img/structure/B2392974.png)
![N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2392976.png)
![8-Oxa-1-azaspiro[4.5]decan-3-ylmethanol](/img/structure/B2392979.png)
